![molecular formula C19H15N3 B14228149 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- CAS No. 824394-99-2](/img/structure/B14228149.png)
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- is a heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which is known for its extensive range of therapeutic applications. The structure of this compound includes a benzimidazole core with a methyl group at the 5-position and a 2-(2-pyridinyl)phenyl substituent at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- typically involves the condensation of ortho-phenylenediamine with aldehydes, followed by oxidation. One common method includes reacting ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This process yields high efficiency and purity, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the benzimidazole core or the substituents, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and pyridinyl positions, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of cancer cells by interfering with their replication and transcription processes. Additionally, the compound’s structure allows it to interact with various enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- can be compared with other benzimidazole derivatives, such as:
5-Methyl-1H-benzimidazol-2-amine: This compound has a similar core structure but lacks the pyridinyl substituent, resulting in different chemical and biological properties.
2-Phenylbenzimidazole: This compound has a phenyl group instead of the pyridinyl group, leading to variations in its reactivity and applications.
5-Methoxy-2-benzimidazolethiol:
The uniqueness of 1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]- lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
824394-99-2 |
|---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
6-methyl-2-(2-pyridin-2-ylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H15N3/c1-13-9-10-17-18(12-13)22-19(21-17)15-7-3-2-6-14(15)16-8-4-5-11-20-16/h2-12H,1H3,(H,21,22) |
InChI Key |
VIBLMFDSXXNFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


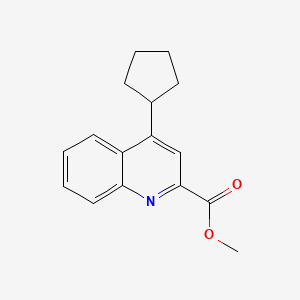
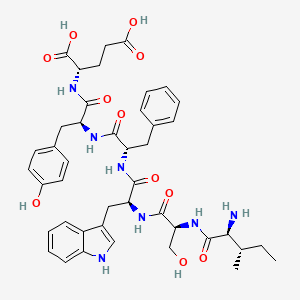
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
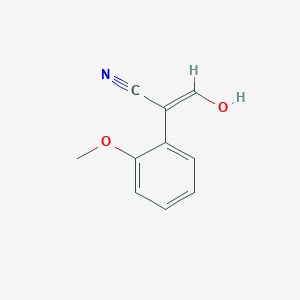
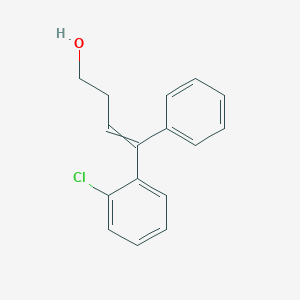

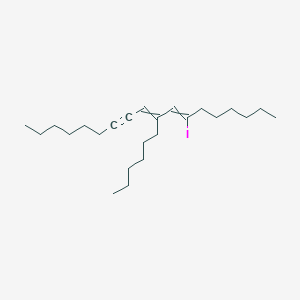
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
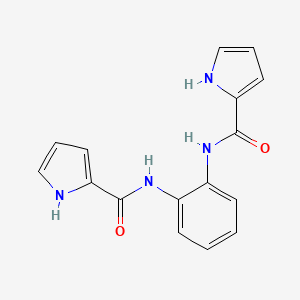
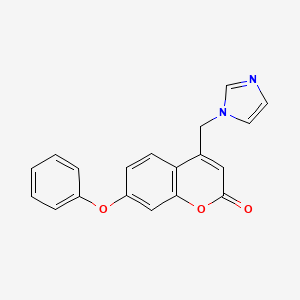
![3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B14228125.png)
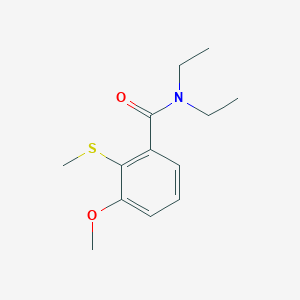
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
